molecular formula C9H4Cl3N B15066847 1,7,8-Trichloroisoquinoline

1,7,8-Trichloroisoquinoline

Cat. No.: B15066847
M. Wt: 232.5 g/mol
InChI Key: FHMNQHZKSJQGNT-UHFFFAOYSA-N
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Description

1,7,8-Trichloroisoquinoline is a chlorinated derivative of isoquinoline, an aromatic heterocyclic organic compound Isoquinoline itself is a structural isomer of quinoline and is found in various natural products and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7,8-Trichloroisoquinoline can be synthesized through various methods, including:

    Halogenation of Isoquinoline: Direct chlorination of isoquinoline using chlorine gas in the presence of a catalyst such as iron(III) chloride can yield this compound. The reaction typically requires controlled temperatures to avoid over-chlorination.

    Cyclization Reactions: Starting from appropriately substituted benzaldehydes and amines, cyclization reactions can be employed to form the isoquinoline ring, followed by selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,7,8-Trichloroisoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to form partially or fully hydrogenated derivatives.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, at positions not occupied by chlorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted isoquinolines with various functional groups.

    Oxidation: Formation of isoquinoline N-oxides.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

Scientific Research Applications

1,7,8-Trichloroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,7,8-trichloroisoquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

1,7,8-Trichloroisoquinoline can be compared with other chlorinated isoquinolines, such as:

    1,3,6-Trichloroisoquinoline: Similar in structure but with chlorine atoms at different positions, leading to different chemical reactivity and applications.

    1,5,7-Trichloroisoquinoline:

    1,3-Dichloroisoquinoline: Lacks one chlorine atom compared to this compound, resulting in different chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C9H4Cl3N

Molecular Weight

232.5 g/mol

IUPAC Name

1,7,8-trichloroisoquinoline

InChI

InChI=1S/C9H4Cl3N/c10-6-2-1-5-3-4-13-9(12)7(5)8(6)11/h1-4H

InChI Key

FHMNQHZKSJQGNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CN=C2Cl)Cl)Cl

Origin of Product

United States

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